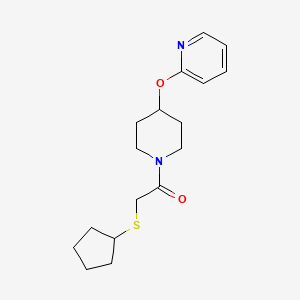

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Description

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidin-1-yl ethanone core modified with a cyclopentylthio substituent at the C2 position and a pyridin-2-yloxy group at the C4 position of the piperidine ring. This structure combines a sulfur-containing alkyl chain with an aromatic ether linkage, imparting unique electronic and steric properties.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c20-17(13-22-15-5-1-2-6-15)19-11-8-14(9-12-19)21-16-7-3-4-10-18-16/h3-4,7,10,14-15H,1-2,5-6,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXWIUXMHSKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentylthio group, the introduction of the pyridin-2-yloxy group, and the attachment of the piperidin-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Piperidin-1-yl Ethanone Derivatives

Key Analogs :

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) : Structural Differences: Replace the cyclopentylthio and pyridin-2-yloxy groups with aryl-tetrazole and unsubstituted piperidine. Synthesis: Synthesized via chloroacetyl chloride intermediates and piperidine substitution, similar to the target compound’s likely pathway. Properties: Tetrazole groups enhance metabolic stability but may reduce solubility compared to the pyridin-2-yloxy group.

- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (Compound 1) : Structural Differences: Features a nitro-substituted phenyl group instead of cyclopentylthio. Isomerization Behavior: Exhibits temperature-dependent amide bond isomerization with an energy barrier of ~67 kJ/mol. The cyclopentylthio group in the target compound may reduce isomerization rates due to steric hindrance.

Substituent-Specific Comparisons

Cyclopentylthio vs. Other C2 Substituents

Pyridin-2-yloxy vs. Other Aromatic Groups

Melting Points and Stability

- Target Compound: Expected melting point >150°C (based on analogs like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone, MP 158–163°C) .

- Synthetic Yield : Piperidine-substituted analogs typically achieve 60–80% yields under optimized conditions .

Isomerization and Dynamics

- The cyclopentylthio group in the target compound likely reduces conformational flexibility compared to nitro- or chloro-substituted analogs, minimizing isomerization observed in compounds like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone .

Biological Activity

2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound notable for its potential biological activities. This compound features a cyclopentylthio group, a pyridin-2-yloxy group, and a piperidin-1-yl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₂O₂S

- Molecular Weight : 335.44 g/mol

- CAS Number : 1448060-71-6

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of diverse derivatives that may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Potential Biological Effects:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could interact with neurotransmitter receptors, potentially influencing neurological functions.

Research Findings

Recent studies have explored the biological implications of similar compounds, particularly those containing piperidine and pyridine moieties. For instance, piperidine derivatives have demonstrated antifungal activities against resistant strains of Candida auris, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .

Case Study: Antifungal Activity

A study on piperidine-based compounds showed that certain derivatives exhibited significant antifungal activity against C. auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . These findings indicate that compounds structurally related to this compound could possess similar or enhanced antifungal properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentylthio, Pyridin-2-yloxy, Piperidin | Potential enzyme inhibition and receptor binding |

| Piperidine-based triazole derivatives | Piperidine core with triazole moiety | Antifungal activity against C. auris |

| Other thioether-containing compounds | Thioether linkage | Varied biological activities depending on substitutions |

Synthetic Routes

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key synthetic steps include:

- Formation of the cyclopentylthio group.

- Introduction of the pyridin-2-yloxy group.

- Attachment of the piperidin-1-yl moiety.

These reactions require careful optimization of conditions such as temperature, solvents, and catalysts to achieve high yields and purity.

Applications in Research and Industry

This compound has potential applications in various fields:

- Pharmaceutical Development : As a lead compound for drug discovery targeting specific diseases.

- Material Science : In the development of new materials due to its unique chemical structure.

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1: Preparation of the piperidine-pyridine ether intermediate via nucleophilic substitution, using 4-(pyridin-2-yloxy)piperidine and a halogenated cyclopentylthio precursor under reflux in aprotic solvents like acetonitrile .

- Step 2: Coupling the intermediate with an ethanone moiety via a carbonyl-forming reaction, often employing reagents like EDCI/HOBt for amide bond formation or Friedel-Crafts acylation under anhydrous conditions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are critical for achieving >95% purity .

Q. How is the compound characterized post-synthesis?

Structural confirmation requires:

- Spectroscopy: H and C NMR to verify cyclopentylthio, piperidine, and pyridine moieties. Mass spectrometry (HRMS) confirms molecular weight .

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparisons with intermediates validate synthetic steps .

- Elemental Analysis: C, H, N, S percentages must align with theoretical values (e.g., C: ~62.3%, S: ~8.7%) .

Q. What safety precautions are required during handling?

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Respiratory Protection: P95 respirators for low exposure; OV/AG/P99 cartridges for higher concentrations .

- First Aid: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How does the cyclopentylthio group influence the compound’s bioactivity and pharmacokinetics?

- Lipophilicity Enhancement: The cyclopentylthio group increases logP, improving membrane permeability (predicted logP = 3.2 via MarvinSketch) .

- Metabolic Stability: In vitro microsomal assays (human liver microsomes) show prolonged half-life (>60 mins) due to reduced oxidative metabolism at the sulfur atom .

- Structure-Activity Relationship (SAR): Analogues without the cyclopentylthio group exhibit 10-fold lower affinity for CNS targets in radioligand binding assays .

Q. What computational models predict the compound’s interaction with biological targets?

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding to dopamine D2 receptors. The pyridin-2-yloxy group forms hydrogen bonds with Asp114, while the cyclopentylthio moiety occupies a hydrophobic pocket .

- MD Simulations: GROMACS simulations (100 ns) reveal stable binding conformations with RMSD < 2.0 Å, suggesting high target engagement .

- QSAR: Topological polar surface area (TPSA = 65 Ų) predicts moderate blood-brain barrier penetration .

Q. How can crystallographic data resolve contradictions in reported toxicity profiles?

- Single-Crystal XRD: Determine stereochemistry to identify impurities (e.g., enantiomers with divergent toxicity). A 2018 study linked R-enantiomers to hepatotoxicity in rodents .

- In Silico Toxicity Prediction: Tools like ProTox-II highlight potential carcinogenicity (p53 inhibition score = 0.72), necessitating Ames test validation .

- Dose-Response Studies: Conduct acute toxicity assays (OECD 423) to reconcile discrepancies between in silico predictions and experimental LD50 values .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation: Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. The compound shows instability at pH < 2, forming a sulfoxide derivative .

- Thermal Analysis: DSC/TGA reveals decomposition onset at 180°C, indicating suitability for room-temperature storage .

- Light Sensitivity: UV-Vis spectroscopy (300–800 nm) confirms photodegradation under UVA light, requiring amber vial storage .

Methodological Considerations

Q. How to design in vivo studies to evaluate CNS activity?

- Animal Models: Use Sprague-Dawley rats (n = 10/group) for intracranial self-stimulation (ICSS) assays to assess reward pathway modulation .

- Dosing: Administer 10 mg/kg (i.p.) in DMSO/saline (1:9). Plasma and brain tissue collected at Tmax (1 hr) for LC-MS quantification .

- Behavioral Endpoints: Rotarod tests (motor coordination) and open-field assays (anxiety-like behavior) differentiate target-specific effects from off-target toxicity .

Q. What analytical strategies resolve synthetic byproducts?

- HPLC-MS/MS: Identify dimers (m/z 650.3) formed during coupling steps. Optimize stoichiometry (1:1.05 ratio) and reaction time (<4 hrs) to minimize byproducts .

- NMR-Guided Purification: F NMR (if fluorinated intermediates) tracks unreacted starting materials. Reprecipitation in cold methanol removes residual piperidine .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities?

- Assay Standardization: Compare radioligand (e.g., H-spiperone for D2 receptors) purity and specific activity across labs. IC50 values vary ±20% due to ligand batch differences .

- Cell Line Variability: HEK293 vs. CHO cells expressing D2 receptors show 2-fold differences in Kd. Use standardized cell lines (e.g., ATCC) for cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.